N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide
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Overview
Description
N-[[5-chloro-1-(3-chlorophenyl)-3-methyl-4-pyrazolyl]methylideneamino]-2-thiophenecarboxamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Solvatochromic Studies
The solvent effects on the absorption and fluorescence spectra of related carboxamides have been studied. In particular, compounds like (E)-2-(4-Chlorobenzylideneamino)-N-(2-chlorophenyl)-4, 5, 6, 7-tetrahydrobenzo[b]thiophene-3-carboxamide (C1) were analyzed for their spectral behavior in different solvents. These studies help understand the electronic properties and interactions of similar carboxamides in various solvent environments, which is crucial for their applications in scientific research (Patil et al., 2011).
Synthesis and Spectral Analysis
Research has focused on synthesizing and characterizing related carboxamide derivatives. For instance, (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides were synthesized and analyzed for their spectral properties. These studies are vital for understanding the chemical and physical properties of these compounds, which can be applied in various scientific domains (Thirunarayanan & Sekar, 2013).
Antimicrobial Activity
Some derivatives of thiophene carboxamides have been evaluated for their antibacterial and antifungal activities. For example, compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited significant antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Fluorescence Quenching Studies
Research has been conducted on the fluorescence quenching mechanisms of related carboxamides. For instance, the fluorescence quenching of (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by various solvents was studied. These insights are important for understanding the photophysical behavior of these compounds, which can have implications in fields like photodynamic therapy and fluorescence microscopy (Patil et al., 2013).
Anti-Inflammatory and Antioxidant Activities
Certain thiophene carboxamide derivatives have shown promising anti-inflammatory and antioxidant activities. For example, 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide demonstrated activities comparable to ibuprofen and ascorbic acid. This research opens possibilities for these compounds in therapeutic applications (Kumar, Anupama, & Khan, 2008).
Properties
Molecular Formula |
C16H12Cl2N4OS |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-10-13(9-19-20-16(23)14-6-3-7-24-14)15(18)22(21-10)12-5-2-4-11(17)8-12/h2-9H,1H3,(H,20,23)/b19-9+ |
InChI Key |
BQZUSOLVZDVNQF-DJKKODMXSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CS2)Cl)C3=CC(=CC=C3)Cl |
SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC=CS2)Cl)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC=CS2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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